molecular formula C5H10OS2 B14566725 (2R,4R)-2-Sulfanylthian-4-ol CAS No. 61477-15-4

(2R,4R)-2-Sulfanylthian-4-ol

Cat. No.: B14566725
CAS No.: 61477-15-4
M. Wt: 150.3 g/mol
InChI Key: OQAUOLIAZQDNMI-RFZPGFLSSA-N
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Description

(2R,4R)-2-Sulfanylthian-4-ol is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring with two stereogenic centers at positions 2 and 4 (R-configuration). The molecule features a hydroxyl (-OH) group at position 4 and a sulfanyl (-SH) group at position 2. This dual functionality confers unique reactivity, enabling participation in hydrogen bonding (via -OH) and nucleophilic or redox reactions (via -SH). Its stereochemistry further influences its conformational stability and interactions with chiral environments, making it relevant in asymmetric synthesis and pharmaceutical applications.

Properties

CAS No.

61477-15-4

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

(2R,4R)-2-sulfanylthian-4-ol

InChI

InChI=1S/C5H10OS2/c6-4-1-2-8-5(7)3-4/h4-7H,1-3H2/t4-,5-/m1/s1

InChI Key

OQAUOLIAZQDNMI-RFZPGFLSSA-N

Isomeric SMILES

C1CS[C@H](C[C@@H]1O)S

Canonical SMILES

C1CSC(CC1O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Sulfanylthian-4-ol typically involves the diastereoselective reduction of a thiane precursor. One common method includes the use of a ketoreductase enzyme to achieve high stereoselectivity. The reaction conditions often involve mild temperatures and the presence of a co-factor such as NADH for the reduction process .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysis due to its efficiency and selectivity. The process can be scaled up to multi-liter volumes, with downstream processing to isolate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Sulfanylthian-4-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced further to modify the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiane derivatives .

Scientific Research Applications

(2R,4R)-2-Sulfanylthian-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4R)-2-Sulfanylthian-4-ol involves its interaction with molecular targets through its thiol and hydroxyl groups. These functional groups can form covalent bonds with target molecules, leading to inhibition or activation of specific biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares (2R,4R)-2-Sulfanylthian-4-ol with benzothiazine derivatives (from ) and other thiane analogs:

Compound Core Structure Substituents Key Functional Groups Melting Point (°C)
This compound Thiane (C₅H₁₀S) -OH (C4), -SH (C2) Thiol, Alcohol Not reported
4-(Z)-(Bromomethylidene)-6-chloro-2-(4-methylphenoxy)-4H-3,1-benzothiazine Benzothiazine (fused benzene-thiazine) Br, Cl, 4-methylphenoxy Bromomethylidene, Chloro, Ether 173
4-(Z)-(Bromomethylidene)-6-chloro-2-(naphthalen-2-yloxy)-4H-3,1-benzothiazine Benzothiazine Br, Cl, naphthyloxy Bromomethylidene, Aromatic ether 162

Key Observations :

  • Ring System Differences: The benzothiazine derivatives feature fused aromatic systems, enhancing rigidity and leading to higher melting points (104–173°C) compared to non-aromatic thianes like this compound, which likely has lower thermal stability.
  • Functional Group Reactivity : The sulfanyl (-SH) group in the target compound is more nucleophilic than the ether (-O-) groups in benzothiazines, enabling distinct reactivity in redox or alkylation reactions.

Spectroscopic Properties

Table 2: Comparative Spectroscopic Data
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) HR-MS (m/z)
This compound -OH (~3200–3600), -SH (~2550) δ 1.5–2.5 (thiane protons), δ 3.8 (-OH) Theoretical: C₅H₁₀OS₂ = 150.23
2-(4-methylphenoxy) benzothiazine C-O-C (~1250), C-Br (~600) δ 7.2–8.1 (aromatic), δ 2.4 (CH₃) Calc.: 423.96; Exp.: 423.95

Insights :

  • The -SH group in this compound would exhibit a characteristic IR stretch near 2550 cm⁻¹, absent in ether-substituted benzothiazines.
  • Benzothiazines show distinct aromatic proton signals (δ 7.2–8.1) in ¹H NMR, whereas the thiane structure would display aliphatic proton resonances (δ 1.5–2.5) .

Stereochemical and Conformational Effects

The (2R,4R) configuration of the target compound imposes a specific chair conformation on the thiane ring, with -OH and -SH groups occupying equatorial positions to minimize steric strain. This contrasts with benzothiazines, where substituents are locked in planar aromatic systems. Stereochemical variations (e.g., 2S,4S isomers) would alter hydrogen-bonding capacity and biological activity.

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